4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorobenzene, sulfonyl, dimethyl, methylphenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-methylphenylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and oxazole groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-fluorobenzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- **N’-(2,4-difluorobenzenesulfonyl)-5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
Uniqueness
Compared to similar compounds, 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-4-6-13(7-5-12)16-20-17(18(24-16)21(2)3)25(22,23)15-10-8-14(19)9-11-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHIKPSHOJNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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